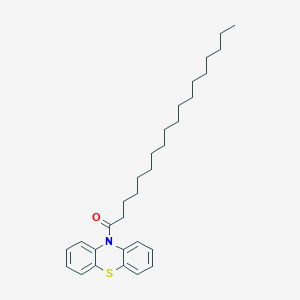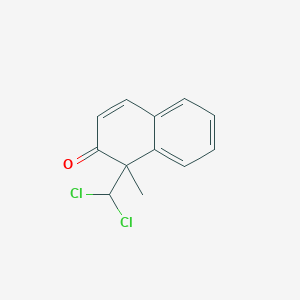![molecular formula C14H21AsN2O7 B14724931 [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid CAS No. 6961-37-1](/img/structure/B14724931.png)
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid is an organoarsenic compound with the molecular formula C14H20AsN2O6 This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with two propoxycarbonylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid typically involves the reaction of 3,4-diaminophenyl arsonic acid with propyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The propoxycarbonylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Arsonate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted phenyl arsonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl arsonic acid
- 4-Aminophenyl arsonic acid
- 3,5-Dinitrophenyl arsonic acid
Uniqueness
Compared to similar compounds, [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid is unique due to the presence of two propoxycarbonylamino groups, which enhance its solubility and reactivity
Eigenschaften
CAS-Nummer |
6961-37-1 |
|---|---|
Molekularformel |
C14H21AsN2O7 |
Molekulargewicht |
404.25 g/mol |
IUPAC-Name |
[3,4-bis(propoxycarbonylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C14H21AsN2O7/c1-3-7-23-13(18)16-11-6-5-10(15(20,21)22)9-12(11)17-14(19)24-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19)(H2,20,21,22) |
InChI-Schlüssel |
PTLYOYRKXWOKHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
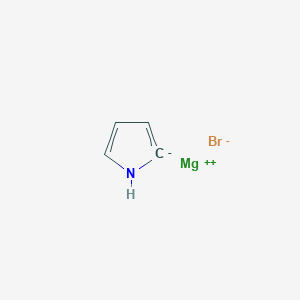
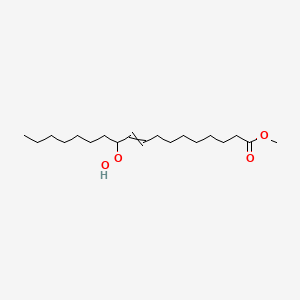
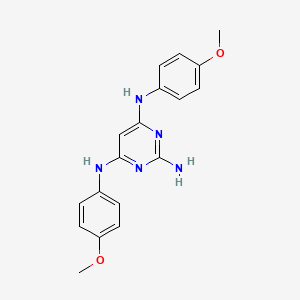
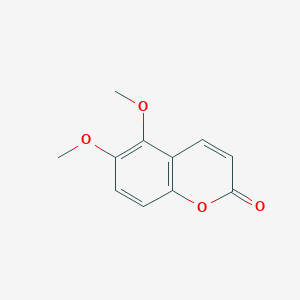
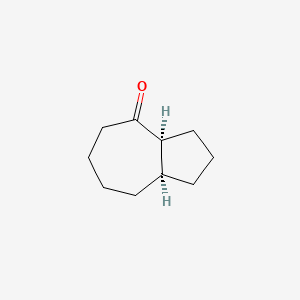
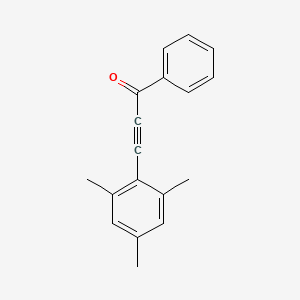


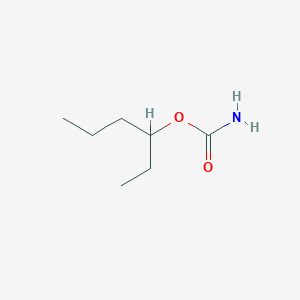
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
